molecular formula C18H12O5 B191963 Neodulin CAS No. 13401-64-4

Neodulin

Cat. No. B191963
CAS RN: 13401-64-4
M. Wt: 308.3 g/mol
InChI Key: VZDPNKZCXYBWLM-UHFFFAOYSA-N
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Description

Neodulin is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a diterpenoid that is extracted from the roots of Salvia miltiorrhiza, a plant commonly used in traditional Chinese medicine. Neodulin has been found to possess a wide range of biological activities, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Antidiarrhoeal Activity

Neodulin has been identified as one of the compounds isolated from Neorautanenia mitis, a plant used in traditional medicine in Nigeria for managing diarrhea. Research has shown that neodulin exhibits significant relaxation effects on the isolated rabbit jejunum, suggesting potential antidiarrhoeal properties. This supports the traditional use of N. mitis in diarrhea therapy and warrants further investigation into neodulin's therapeutic applications (Dawurung et al., 2023).

properties

CAS RN

13401-64-4

Product Name

Neodulin

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene

InChI

InChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2

InChI Key

VZDPNKZCXYBWLM-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6

SMILES

C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6

Canonical SMILES

C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6

synonyms

NSC 356827;  Edulin;  (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c]furo[3,2-g][1]benzopyran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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